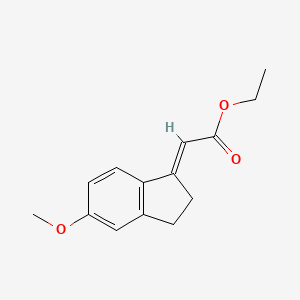

5-Methoxyindan-1-ylideneacetic acid ethyl ester

Description

5-Methoxyindan-1-ylideneacetic acid ethyl ester is a synthetic organic compound characterized by an indan ring system (a fused benzene and cyclopentane structure) substituted with a methoxy group at position 5, a ylidene moiety (a double-bonded substituent), and an ethyl ester group. For instance, compounds such as [2-benzyl-indan-(1E)-ylidene]-cyano-acetic acid ethyl ester (CAS: 70600-17-8) share the indan-ylidene-acetic acid ethyl ester backbone, differing in substituents like benzyl or cyano groups . The synthesis of such derivatives often involves condensation reactions, palladium-catalyzed coupling, or esterification under controlled conditions .

Properties

IUPAC Name |

ethyl (2E)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-9H,3-5H2,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYXYILSDUPUAF-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methoxyindane, which can be obtained through the reduction of 5-methoxyindanone using a suitable reducing agent such as sodium borohydride.

Formation of Indan-1-ylideneacetic Acid: The next step involves the formation of indan-1-ylideneacetic acid by reacting 5-methoxyindane with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.

Esterification: Finally, the esterification of indan-1-ylideneacetic acid is carried out by reacting it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield 5-Methoxyindan-1-ylideneacetic acid ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyindan-1-ylideneacetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Formation of 5-methoxyindan-1-ylideneacetic acid.

Reduction: Formation of 5-methoxyindan-1-ylideneethanol.

Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxyindan-1-ylideneacetic acid ethyl ester has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and indane derivatives.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxyindan-1-ylideneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Melting Points and Stability:

- Methyl 5-methoxyindole-2-acetate melts at 174–176°C , while cyclohexene-derived esters (e.g., 5-ethylenedioxy-2-hydroxycyclohex-1-enecarboxylic acid methyl ester) exhibit lower melting points (61–63.5°C) and exist as enol-keto tautomers .

Biological Activity

5-Methoxyindan-1-ylideneacetic acid ethyl ester (CAS No. 73809-30-0) is an organic compound belonging to the class of indane derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Methoxyindan-1-ylideneacetic acid ethyl ester can be represented as follows:

Key Characteristics

- Molecular Weight : 220.22 g/mol

- Functional Groups : Methoxy group, ethyl ester

Synthesis

The synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester typically involves:

- Preparation of the Indane Core : Starting with an appropriate indane derivative.

- Methoxylation : Introduction of the methoxy group using methanol and a catalyst.

- Formation of Acetic Acid Derivative : Reacting the indane derivative with acetic acid.

- Esterification : Esterifying the acetic acid derivative with ethanol in the presence of an acid catalyst.

Antimicrobial Activity

Research has indicated that 5-Methoxyindan-1-ylideneacetic acid ethyl ester exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example, in assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, it exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Effects

5-Methoxyindan-1-ylideneacetic acid ethyl ester has been investigated for its anti-inflammatory effects. In a model of acute inflammation induced by carrageenan in rats, the compound significantly reduced paw edema compared to the control group.

The biological activity of 5-Methoxyindan-1-ylideneacetic acid ethyl ester is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate pain and inflammation.

Case Studies

A notable case study involved the use of this compound in a preclinical model for evaluating its potential as an anti-inflammatory agent. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.